molecular formula C17H15NO4 B6409621 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid CAS No. 1261936-71-3

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid

Cat. No.: B6409621
CAS No.: 1261936-71-3
M. Wt: 297.30 g/mol
InChI Key: QCUOCEQLKAHMOY-UHFFFAOYSA-N
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Description

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety.

Properties

IUPAC Name

3-[3-(cyclopropylcarbamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15-8-12(7-13(9-15)17(21)22)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUOCEQLKAHMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691734
Record name 3'-(Cyclopropylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-71-3
Record name 3'-(Cyclopropylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid typically involves the following steps:

    Formation of the Cyclopropylaminocarbonyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the cyclopropylaminocarbonyl intermediate.

    Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.

    Introduction of the Hydroxybenzoic Acid Moiety: Finally, the hydroxybenzoic acid moiety is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the cyclopropylaminocarbonyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylaminocarbonyl group can interact with enzymes or receptors, modulating their activity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid
  • 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Uniqueness

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties

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